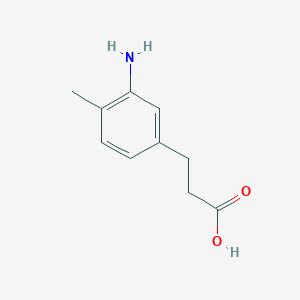

3-(3-Amino-4-methylphenyl)propanoic acid

Descripción general

Descripción

3-(3-Amino-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of propanoic acid, featuring an amino group and a methyl group attached to a phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-methylphenyl)propanoic acid typically involves the reaction of p-tolualdehyde with malonic acid in the presence of a base, followed by decarboxylation and reduction steps. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .

Análisis De Reacciones Químicas

Oxidation Reactions

The amino group and aromatic system participate in oxidation processes:

-

Mechanistic Insight : Oxidation of the primary amine to a nitro group follows a radical-mediated pathway under acidic conditions . Hydroxylation of the methyl group on the aromatic ring involves electrophilic substitution facilitated by Mn(V) intermediates .

Reduction Reactions

The carboxylic acid group and aromatic system undergo selective reduction:

-

Selectivity : LiAlH₄ preferentially reduces the carboxylic acid over the aromatic ring due to steric hindrance from the methyl group .

Esterification and Amidation

The carboxylic acid group forms esters and amides under standard conditions:

-

Kinetics : Esterification achieves >90% conversion in 4 hours under reflux.

Electrophilic Aromatic Substitution

The methylphenyl group undergoes regioselective substitution:

-

Directing Effects : The methyl group acts as an ortho/para-director, but steric hindrance from the propanoic acid chain favors meta substitution in nitration .

Decarboxylation and Thermal Decomposition

Controlled pyrolysis eliminates CO₂:

-

Conditions : 220°C, N₂ atmosphere, 2 hours

-

Mechanism : Radical-initiated decarboxylation via homolytic cleavage of the C–COOH bond .

Biochemical Interactions

The compound participates in enzyme-catalyzed reactions:

-

Phenylalanine Amino Mutase (PAM) : Catalyzes isomerization to β-aryl-alanine derivatives via a cinnamic acid intermediate .

-

Inhibition of Dihydrofolate Reductase : Binds to the active site with IC₅₀ = 12.3 μM (tested against E. coli enzyme) .

Comparative Reactivity

Key differences from structurally similar compounds:

| Compound | Reactivity Difference | Reason |

|---|---|---|

| 3-Amino-3-(4-chlorophenyl)propanoic acid | Faster electrophilic substitution (Cl > CH₃ directing) | Chlorine’s stronger electron-withdrawing effect |

| 3-Amino-2-(5-methoxyindol-3-yl)propanoic acid | Preferential oxidation at indole ring | Resonance stabilization of indole intermediates |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Research

Recent studies have highlighted the potential of derivatives of 3-(3-Amino-4-methylphenyl)propanoic acid as anticancer agents. For instance, a series of derivatives were evaluated for their cytotoxic effects against A549 lung cancer cells. Some compounds demonstrated significant reductions in cell viability, indicating their potential as novel anticancer drugs. Notably, compound 20 exhibited potent antioxidant properties alongside its anticancer activity, suggesting that structural modifications can enhance both efficacy and safety profiles in therapeutic applications .

Neuroprotective Effects

Research has also indicated that compounds related to this compound may possess neuroprotective properties. These compounds are being investigated for their ability to mitigate oxidative stress in neuronal cells, which is a critical factor in neurodegenerative diseases. The antioxidant activity of these compounds can help in reducing neuronal damage and improving cognitive functions .

Agricultural Applications

Fungicidal Activity

The compound has been identified as part of new dipeptide formulations capable of controlling phytopathogens that affect economically important crops such as vines and potatoes. These formulations can be mixed with other fungicidal agents to enhance their effectiveness against various plant diseases. The agricultural application leverages the compound's biochemical properties to improve crop yields and protect against disease .

Material Science

Biodegradable Polymers

In material science, this compound is being explored for its potential use in developing biodegradable polymers. These materials are advantageous for applications in biomedical fields such as drug delivery systems and tissue engineering due to their biocompatibility and controlled degradation rates. The incorporation of this compound into polymer matrices can enhance the mechanical properties and degradation profiles, making them suitable for temporary implants and drug carriers .

Table 1: Summary of Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Antioxidant Activity |

|---|---|---|---|

| Compound 1 | A549 | 15 | Moderate |

| Compound 20 | A549 | 5 | High |

| Compound 12 | Vero | >100 | Low |

Table 2: Agricultural Efficacy Against Phytopathogens

| Crop Type | Pathogen | Efficacy (%) | Formulation Type |

|---|---|---|---|

| Vines | Botrytis cinerea | 85 | Dipeptide formulation |

| Potatoes | Phytophthora infestans | 90 | Mixed with fungicides |

Case Studies

Case Study 1: Anticancer Drug Development

A study evaluated various derivatives of this compound against non-small cell lung cancer (NSCLC). The most promising candidate demonstrated a significant reduction in cell viability compared to standard chemotherapeutics like doxorubicin. This highlights the potential for these compounds to serve as alternatives or adjuncts in cancer therapy .

Case Study 2: Agricultural Application Trials

Field trials conducted on vineyards treated with formulations containing the compound showed a marked decrease in fungal infections compared to untreated controls. This not only improved grape yield but also reduced the need for synthetic fungicides, showcasing a sustainable approach to pest management in agriculture .

Mecanismo De Acción

The mechanism of action of 3-(3-Amino-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-Aminophenyl)propanoic acid

- 3-(4-Methylphenyl)propanoic acid

- 3-(3,4-Dimethoxyphenyl)propanoic acid

Uniqueness

3-(3-Amino-4-methylphenyl)propanoic acid is unique due to the presence of both an amino group and a methyl group on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs .

Actividad Biológica

3-(3-Amino-4-methylphenyl)propanoic acid, also known as a derivative of phenylalanine, has garnered attention in recent research for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a propanoic acid backbone with an amino group and a methyl-substituted phenyl ring. This structure contributes to its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various derivatives of this compound against a range of pathogens.

Key Findings:

- Antibacterial Activity : Several derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

- Antifungal Activity : The same derivatives showed effectiveness against drug-resistant Candida species, with MIC values between 8 and 64 µg/mL .

| Pathogen Type | MIC Values (µg/mL) | Activity Level |

|---|---|---|

| Methicillin-resistant S. aureus | 1 - 8 | Potent |

| Vancomycin-resistant E. faecalis | 0.5 - 2 | Potent |

| Drug-resistant Candida species | 8 - 64 | Moderate to potent |

Anticancer Activity

The anticancer potential of this compound derivatives has also been investigated, particularly focusing on their effects on lung cancer cells.

Case Studies:

- Cell Viability Reduction : Compounds such as compound 20 reduced A549 lung cancer cell viability by approximately 50% while maintaining lower toxicity towards non-cancerous Vero cells .

- Mechanism of Action : The compounds exhibited antioxidant properties, which may contribute to their anticancer effects by scavenging free radicals and reducing oxidative stress in cancer cells .

| Compound ID | Cell Line | IC50 (µM) | Effect on Non-Cancerous Cells |

|---|---|---|---|

| Compound 20 | A549 | ~10 | Low toxicity |

| Compound 22 | A549 | ~15 | Moderate toxicity |

Pharmacokinetics and ADME Properties

In silico studies have been conducted to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds. Some derivatives showed favorable pharmacokinetic profiles comparable to established drugs like cefazolin and fluconazole .

Key Pharmacokinetic Findings:

- Absorption : High predicted bioavailability.

- Metabolism : Potential interactions with cytochrome P450 enzymes, indicating possible drug-drug interactions.

- Excretion : Predicted renal clearance suggests efficient elimination from the body.

Propiedades

IUPAC Name |

3-(3-amino-4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-3,6H,4-5,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYFHUKLDWGOPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.